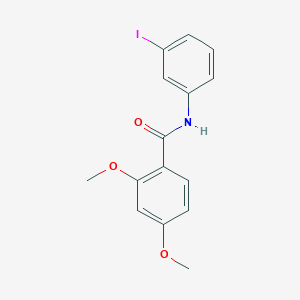![molecular formula C19H17FN2OS B298004 2-[(4-Ethylphenyl)imino]-5-(4-fluorobenzylidene)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B298004.png)
2-[(4-Ethylphenyl)imino]-5-(4-fluorobenzylidene)-3-methyl-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Ethylphenyl)imino]-5-(4-fluorobenzylidene)-3-methyl-1,3-thiazolidin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as EF24 and is a synthetic curcumin analog. EF24 has been found to possess several biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties.
Applications De Recherche Scientifique
EF24 has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and inflammatory disorders. EF24 has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to enhance the efficacy of chemotherapy drugs. EF24 has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, EF24 has been found to possess neuroprotective properties and can potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mécanisme D'action
EF24 exerts its biological activities by modulating various signaling pathways in cells. EF24 has been found to activate the Nrf2/ARE pathway, which is responsible for the regulation of antioxidant genes. EF24 has also been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation. In addition, EF24 has been found to inhibit the Akt/mTOR pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
EF24 has been found to possess several biochemical and physiological effects. EF24 has been found to increase the expression of antioxidant genes and reduce oxidative stress. EF24 has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, EF24 has been found to induce apoptosis and cell cycle arrest in cancer cells, leading to the inhibition of tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
EF24 has several advantages for lab experiments. EF24 is relatively easy to synthesize and can be obtained in large quantities. EF24 is also stable and can be stored for extended periods without degradation. However, EF24 has some limitations for lab experiments. EF24 is insoluble in water, which makes it difficult to administer in vivo. In addition, EF24 has low bioavailability, which limits its efficacy in vivo.
Orientations Futures
EF24 has several potential future directions for scientific research. EF24 can be further studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. EF24 can also be further studied for its potential applications in the treatment of inflammatory disorders such as arthritis. In addition, EF24 can be further studied for its potential applications in combination therapy with chemotherapy drugs for the treatment of cancer.
Méthodes De Synthèse
EF24 can be synthesized by reacting ethyl 4-aminobenzoate with 4-fluorobenzaldehyde in the presence of sodium methoxide. The resulting intermediate is then reacted with 2-mercaptoacetamide to form EF24. The synthesis of EF24 is relatively simple and can be carried out using standard laboratory equipment.
Propriétés
Nom du produit |
2-[(4-Ethylphenyl)imino]-5-(4-fluorobenzylidene)-3-methyl-1,3-thiazolidin-4-one |
|---|---|
Formule moléculaire |
C19H17FN2OS |
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
(5E)-2-(4-ethylphenyl)imino-5-[(4-fluorophenyl)methylidene]-3-methyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H17FN2OS/c1-3-13-6-10-16(11-7-13)21-19-22(2)18(23)17(24-19)12-14-4-8-15(20)9-5-14/h4-12H,3H2,1-2H3/b17-12+,21-19? |
Clé InChI |
JFQMFQZKSTXVSI-VZTGFIPTSA-N |
SMILES isomérique |
CCC1=CC=C(C=C1)N=C2N(C(=O)/C(=C\C3=CC=C(C=C3)F)/S2)C |
SMILES |
CCC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=C(C=C3)F)S2)C |
SMILES canonique |
CCC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=C(C=C3)F)S2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-[(5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate](/img/structure/B297921.png)
![methyl 4-{[(2E,5E)-5-(5-chloro-2-methoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297922.png)
![methyl 4-{[(2E,5E)-5-(3,5-dibromo-2-hydroxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297926.png)
![methyl 4-({(2E,5E)-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B297927.png)


![ethyl 2-(2,4-dichlorobenzylidene)-5-(2-ethoxy-3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297932.png)
![ethyl 2-[4-(dimethylamino)benzylidene]-5-(2-ethoxy-3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297933.png)
![ethyl 5-(2-ethoxy-3-methoxyphenyl)-2-{4-[(4-fluorobenzyl)oxy]benzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297935.png)
![(2E,5E)-5-{[1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylidene}-3-methyl-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B297936.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-4-bromo-N-cyclohexylbenzenesulfonamide](/img/structure/B297940.png)
![Ethyl 1-(1-adamantyl)-5-(4-methylphenyl)-4,6-dioxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B297947.png)
![2-(4-Ethoxyphenyl)-3a,9-diphenylperhydro-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3-dione](/img/structure/B297948.png)
![2-(3,4-dimethylphenyl)-9-(4-methoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B297949.png)